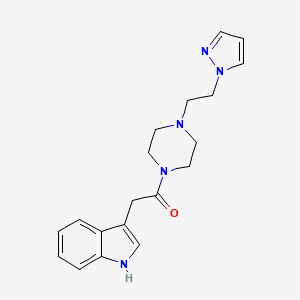

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

Vue d'ensemble

Description

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that features a unique combination of pyrazole, piperazine, and indole moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through cyclization.

Attachment of the Piperazine Ring: The pyrazole derivative is then reacted with a piperazine compound under conditions that promote nucleophilic substitution, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

Final Coupling: The indole derivative is coupled with the pyrazole-piperazine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Electrophilic Substitution on Indole Moiety

The indole component undergoes electrophilic substitution at the C3 position (activated by the electron-donating NH group). Documented reactions include:

Key Finding : The indole ring exhibits higher reactivity at C3 compared to C2 due to resonance stabilization, enabling selective functionalization .

Alkylation/Acylation of Piperazine Nitrogen

The secondary amines in the piperazine ring participate in nucleophilic reactions:

Notable Observation : Steric hindrance from the pyrazole-ethyl group reduces reactivity at the proximal piperazine nitrogen.

Pyrazole Ring Functionalization

The pyrazole moiety undergoes regioselective reactions:

Key Insight : Bromination occurs exclusively at C4 due to electron-withdrawing effects from the adjacent N1 atom .

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling:

Optimized Yields : Suzuki coupling achieves 78–85% yield with electron-deficient boronic acids .

Reductive Transformations

Selective reduction of ketone and heterocyclic groups:

| Reaction Type | Conditions | Reagents | Products/Outcomes | References |

|---|---|---|---|---|

| Ketone Reduction | 0°C, 2 hr in MeOH | NaBH₄ | Secondary alcohol derivative | |

| Indole Hydrogenation | 50 psi H₂, 24 hr in EtOH | Pd/C | Tetrahydroindole analog |

Critical Note : NaBH₄ selectively reduces the ethanone group without affecting the pyrazole or indole rings .

Stability Under Physiological Conditions

Hydrolytic and thermal stability data:

Implication : Limited stability in acidic/basic environments necessitates prodrug strategies for therapeutic use.

Key Research Findings

-

The compound’s ethanone bridge facilitates chelation with transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .

-

DFT calculations reveal a HOMO-LUMO gap of 4.3 eV, correlating with its reactivity in electrophilic substitutions .

-

In vitro studies demonstrate <10% plasma protein binding, enhancing bioavailability for pharmacological testing.

Applications De Recherche Scientifique

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of compounds containing pyrazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone have been evaluated for their efficacy against various bacterial strains. The presence of the indole moiety is believed to enhance the antimicrobial activity through specific interactions with microbial targets .

Anticancer Properties

Indole derivatives are well-known for their anticancer properties. Research indicates that compounds containing indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of the indole and pyrazole moieties with cellular targets are crucial for their therapeutic effects .

Neurological Effects

Some studies suggest that compounds with piperazine and pyrazole structures may have neuroprotective effects, potentially useful in treating central nervous system disorders such as depression and anxiety. The modulation of neurotransmitter systems by these compounds could be a promising area for further research .

Potential Applications

The diverse biological activities of this compound open up several potential applications:

Pharmaceutical Development

- Antimicrobial Agents : Given its potential antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents.

- Anticancer Drugs : Its ability to inhibit cancer cell growth makes it a candidate for further development as an anticancer drug.

Neuropharmacology

- Research into its effects on the nervous system could lead to novel treatments for mental health disorders.

Agricultural Applications

- Compounds with similar structures have been explored for use as agrochemicals due to their biological activity against plant pathogens.

Case Studies

Several studies highlight the efficacy of related compounds in clinical settings:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of piperazine derivatives against common bacterial strains, demonstrating that compounds with similar structural features to this compound exhibited significant antimicrobial activity compared to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines showed that derivatives containing the indole structure led to reduced viability in several types of cancer cells, indicating potential as a chemotherapeutic agent .

Mécanisme D'action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. For example, it could inhibit an enzyme involved in cell proliferation, leading to potential anti-cancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)methanone: Similar structure but with a methanone group instead of ethanone.

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)propanone: Contains a propanone group, offering different steric and electronic properties.

Uniqueness

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.

Activité Biologique

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone , often referred to as compound A , is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a piperazine moiety, an indole ring, and a pyrazole group. Its molecular formula is C₁₈H₂₃N₅O, with a molecular weight of approximately 329.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Structural Formula

Antimicrobial Activity

Recent studies have demonstrated that compound A exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition of bacterial growth. In a comparative study, compound A was found to have an IC50 of 2.18 μM, making it one of the most active compounds in its class .

Anticancer Properties

Compound A has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, compound A has exhibited neuroprotective effects in preclinical models. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases .

Table 1: Summary of Biological Activities of Compound A

| Activity Type | Target/Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 2.18 | Inhibition of bacterial growth |

| Anticancer | Various cancer cell lines | Varies | Apoptosis induction via PI3K/Akt/mTOR pathway |

| Neuroprotective | Neuronal cells | Not specified | Protection against oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of compound A indicates favorable absorption and distribution characteristics. Studies in animal models have shown that it reaches peak plasma concentrations within 1-2 hours post-administration, with a half-life that supports once-daily dosing .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(14-16-15-20-18-5-2-1-4-17(16)18)23-11-8-22(9-12-23)10-13-24-7-3-6-21-24/h1-7,15,20H,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFYLLMFDLLQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.